molecular formula C20H27N B117879 all-trans-Retinonitrile CAS No. 20638-88-4

all-trans-Retinonitrile

Cat. No. B117879
CAS RN: 20638-88-4
M. Wt: 281.4 g/mol
InChI Key: LKTQCZNCSHAYSX-OVSJKPMPSA-N
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Description

All-trans-Retinonitrile is a biochemical used for proteomics research . It has a molecular formula of C20H27N .

Scientific Research Applications

1. Cancer Treatment and Prevention

All-trans-retinonitrile and its derivatives play a significant role in cancer treatment and prevention. Studies have shown that retinoids like all-trans-retinoic acid can induce differentiation in various cancer cell types. This property is leveraged in treating specific leukemia subtypes and is being explored in breast cancer prevention trials (Connolly, Nguyen, & Sukumar, 2013). Moreover, retinoids have been observed to have antitumor effects in preclinical studies, showing promise in the treatment of adult and pediatric tumors (Smith, Parkinson, Cheson, & Friedman, 1992).

2. Skin Care and Dermatology

All-trans-retinonitrile is widely used in skin care products due to its effectiveness in treating conditions like acne and photoaged skin. Its metabolite, all-trans-retinoic acid, is known for inducing epidermal proliferation and differentiation, alongside stimulating collagen production by dermal fibroblasts (Griffiths & Voorhees, 2004). Additionally, research comparing all-trans-retinol and retinoic acid has shown significant anti-aging effects on skin (Kong et al., 2016).

3. Cardiovascular Health

All-trans-retinonitrile and its derivatives have been found to impact cardiovascular health. Studies indicate that all-trans-retinoic acid can increase nitric oxide synthesis in endothelial cells, suggesting its potential role in cardiovascular system regulation (Achan et al., 2002).

4. Neurological Function and Brain Health

Retinoid signaling, which includes all-trans-retinonitrile derivatives, plays a crucial role in the adult brain. It regulates gene transcription in various brain tissues and is involved in synaptic plasticity, learning, memory behaviors, and potentially in the pathophysiology of diseases like Alzheimer's, schizophrenia, and depression (Lane & Bailey, 2005).

5. Ophthalmology

All-trans-retinonitrile is also relevant in ophthalmology. Its role in the visual cycle, particularly in the formation of all-trans-retinol after visual pigment bleaching, is critical for the regeneration of visual pigments in photoreceptors (Chen, Blakeley, & Koutalos, 2009).

Future Directions

While specific future directions for all-trans-Retinonitrile are not mentioned in the search results, research on related compounds such as all-trans retinoic acid (ATRA) suggests potential applications in cancer treatment . ATRA has been shown to have antitumor activity in carcinoma of different histotypes . Future research may explore the potential of all-trans-Retinonitrile in similar applications.

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTQCZNCSHAYSX-OVSJKPMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431651
Record name all-trans-Retinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

all-trans-Retinonitrile

CAS RN

20638-88-4
Record name all-trans-Retinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Bhatt, HNV Prasad - Vitamin and Carrier Function of Polyprenoids, 1978 - karger.com
… All-trans Retinonitrile (VIII) … The ether was removed and the residue was purified by preparative tic (silica gel, solvent benzene) to get 120 mg of all-trans retinonitrile (yield - 24.5%). …
Number of citations: 2 karger.com

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